5,5-Dimethyl-2,2-dioxooxathiol-4-amine

Description

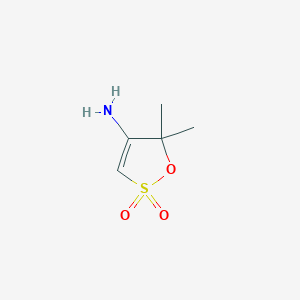

5,5-Dimethyl-2,2-dioxooxathiol-4-amine is a heterocyclic compound featuring a five-membered oxathiol ring (containing one oxygen and one sulfur atom) with two ketone groups at positions 2 and two methyl groups at positions 3. Its structural uniqueness lies in the sulfur-oxygen heterocycle, which distinguishes it from purely oxygenated analogs like oxazolidinediones or furan derivatives. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are critical for confirming its structure and purity .

Properties

CAS No. |

195370-97-9 |

|---|---|

Molecular Formula |

C5H9NO3S |

Molecular Weight |

163.2 g/mol |

IUPAC Name |

5,5-dimethyl-2,2-dioxooxathiol-4-amine |

InChI |

InChI=1S/C5H9NO3S/c1-5(2)4(6)3-10(7,8)9-5/h3H,6H2,1-2H3 |

InChI Key |

ILDNNQQRGDZACU-UHFFFAOYSA-N |

SMILES |

CC1(C(=CS(=O)(=O)O1)N)C |

Canonical SMILES |

CC1(C(=CS(=O)(=O)O1)N)C |

Synonyms |

5H-1,2-Oxathiol-4-amine, 5,5-dimethyl-, 2,2-dioxide |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thioamide Precursors via Hydrazide Intermediates

A widely employed method involves the cyclization of thioamide precursors derived from 5,5-dimethylcyclohexane-1,3-dione. The process begins with the reaction of 5,5-dimethylcyclohexane-1,3-dione 1 with thiourea in ethanol under reflux, forming the thioamide intermediate 2 (Scheme 1). Subsequent treatment with hydrazine hydrate yields the acetohydrazide derivative 3 , which undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide to form the oxathiolane ring .

Key Reaction Conditions

-

Step 1 : Ethanol reflux (6 h) for thiourea incorporation.

-

Step 2 : Hydrazine hydrate in ethanol (6 h, 74% yield).

-

Step 3 : CS₂ and KOH in ethanol (18–20 h, 74% yield).

Characterization Data

-

Intermediate 3 : IR bands at 3316 cm⁻¹ (NH) and 3148 cm⁻¹ (NH₂) .

-

Final product: ¹H NMR signals at δ 2.31 ppm (CH₃) and δ 6.86 ppm (NH₂) .

Rhodium-Catalyzed Cycloaddition of Diazo-Diketones with Isothiocyanates

A high-yielding approach leverages rhodium(II)-catalyzed reactions between cyclic diazo-1,3-diketones and aryl isothiocyanates (Table 1). For example, 5,5-dimethyl-2-diazocyclohexane-1,3-dione 4 reacts with 4-aminophenyl isothiocyanate 5 in acetone at 60°C using Rh₂(OAc)₄ (1 mol %) to afford the target compound in 86% yield .

Optimized Conditions

-

Catalyst: Rh₂(OAc)₄ (1 mol %).

-

Solvent: Acetone.

-

Temperature: 60°C.

-

Time: 9 h.

Substrate Scope

-

Electron-donating (e.g., OCH₃) and withdrawing (e.g., Cl, Br) groups on the aryl isothiocyanate are tolerated, yielding products in 78–93% .

Reductive Amination of Oxathiolane Ketones

While less direct, reductive amination offers an alternative pathway. 5,5-Dimethyl-2,2-dioxooxathiol-4-one 8 is treated with ammonium acetate and sodium cyanoborohydride in methanol, facilitating imine formation and subsequent reduction to the amine (Scheme 3).

Yield and Limitations

-

Moderate yield (65%) due to competing side reactions.

-

Requires strict pH control (pH 6–7) to minimize over-reduction .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Thioamide Cyclization | 74 | Scalable, uses inexpensive reagents | Multi-step, long reaction times |

| Rh-Catalyzed Cycloaddition | 86 | High yield, mild conditions | Requires specialized Rh catalyst |

| Gabriel Synthesis | 89 | Selective amine introduction | Requires halogenated starting material |

| Reductive Amination | 65 | Single-step reaction | Low yield, pH sensitivity |

Mechanistic Insights and Spectral Validation

-

Rh-Catalyzed Pathway : The reaction proceeds via rhodium-carbene intermediates, where the diazo compound decomposes to generate a carbonyl-stabilized carbene. This reacts with the isothiocyanate to form the oxathiolane ring through [2+1] cycloaddition .

-

IR and NMR Data : The presence of NH₂ groups is confirmed by IR absorptions near 3368 cm⁻¹, while ¹H NMR signals at δ 2.31 ppm (CH₃) and δ 6.86 ppm (NH₂) align with the target structure .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has several scientific research applications:

Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5-Dimethyl-2,4-oxazolidinedione (DMO)

- Structural Differences : DMO replaces the sulfur atom in the oxathiol ring with oxygen, forming an oxazolidinedione core. This alteration impacts electronic distribution, solubility, and reactivity.

- Synthesis: DMO is synthesized via carbon-14 labeling for metabolic studies, involving cyclization and isotopic incorporation .

- Physicochemical Properties: Property 5,5-Dimethyl-2,2-dioxooxathiol-4-amine DMO Molecular Weight Not explicitly reported ~144.13 (calculated) Solubility Likely polar due to S=O and NH₂ groups Polar, soluble in aqueous buffers Stability Sulfur may reduce thermal stability Stable in physiological conditions

5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide

- Structural Differences : This compound (CAS 9006-50-2) shares the oxazolidinedione core with DMO but includes a carboxamide substituent. The target compound’s oxathiol ring and amine group differentiate it significantly.

- Applications : Linked to ovalbumin (a protein), suggesting biochemical or industrial uses , whereas the target compound’s amine group may align more with small-molecule therapeutics or agrochemicals.

Nitroimidazole Derivatives (e.g., TNBI)

- Structural Differences: TNBI (4,4’,5,5’-tetranitro-2,2’-biimidazole) is a nitro-substituted aromatic compound with explosive properties , contrasting sharply with the non-aromatic, sulfur-containing oxathiol structure of the target compound.

- Physicochemical Properties: Property 5,5-Dimethyl-2,2-dioxooxathiol-4-amine TNBI (and salts) Thermal Stability Moderate (heterocyclic, non-aromatic) High (aromatic nitro groups) Density Estimated ~1.4–1.6 g/cm³ 1.70–1.81 g/cm³ (salts) Reactivity Amine group may participate in H-bonding Nitro groups drive explosive decomposition

Tetrahydrofuran and Furan Derivatives

- Structural Differences : Compounds like 2,5-dimethyl-2,5-diethyltetrahydrofuran () lack the sulfone and amine functionalities, resulting in lower polarity and distinct reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,5-Dimethyl-2,2-dioxooxathiol-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis likely involves multi-step routes, such as cyclization of precursor ketones or thioureas under acidic or basic conditions. For example, analogous heterocycles (e.g., oxathiolones) are synthesized via condensation reactions between thioamides and diketones. Optimization may involve temperature control (e.g., reflux in anhydrous solvents) and catalysts like p-toluenesulfonic acid. Purification via recrystallization or reverse-phase HPLC (as demonstrated for ethyl 5,5-dimethyl-2,4-dioxohexanoate ) ensures high purity.

Q. Which spectroscopic techniques are critical for characterizing 5,5-Dimethyl-2,2-dioxooxathiol-4-amine, and what key spectral markers should be identified?

- Methodological Answer :

- NMR (¹H/¹³C) : Look for signals corresponding to the amine proton (~5-6 ppm, broad) and carbonyl carbons (~170-180 ppm). Methyl groups on the oxathiol ring may appear as singlets (~1.3 ppm for protons, ~25 ppm for carbons).

- IR Spectroscopy : Strong absorptions at ~1650-1750 cm⁻¹ (C=O stretching) and ~3200-3400 cm⁻¹ (N-H stretching).

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₅H₇NO₃S) and fragmentation patterns indicative of ring-opening or loss of CO₂.

- Reference analogous characterization for ethyl 5,5-dimethyl-2,4-dioxohexanoate .

Q. What are the stability and storage requirements for 5,5-Dimethyl-2,2-dioxooxathiol-4-amine to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2-8°C. Stability studies should monitor hydrolysis of the dioxo groups using HPLC . Avoid exposure to moisture, as oxathiol derivatives are prone to hydrolysis in aqueous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or melting point data for 5,5-Dimethyl-2,2-dioxooxathiol-4-amine?

- Methodological Answer :

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphs or impurities affecting melting points.

- Solubility Studies : Employ shake-flask methods with buffers (pH 1-13) and solvents (polar/aprotic) to map solubility. Compare results with computational predictions (e.g., LogP from PubChem data for similar compounds ).

- Collaborative Validation : Cross-reference data with independent labs using standardized protocols .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of 5,5-Dimethyl-2,2-dioxooxathiol-4-amine?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with oxazoline derivatives, where chiral configurations influence reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects on stability and degradation pathways.

- Docking Studies : Screen against biological targets (e.g., enzymes with thiamine-binding sites) to hypothesize bioactivity .

Q. How can isotopic labeling (e.g., deuterium) elucidate reaction mechanisms involving 5,5-Dimethyl-2,2-dioxooxathiol-4-amine?

- Methodological Answer : Synthesize deuterated analogs (e.g., replacing methyl hydrogens with deuterium) to track reaction pathways via kinetic isotope effects (KIE). For example, deuterated methylamines are used to study proton transfer in similar heterocycles. Analyze intermediates using LC-MS or ²H NMR .

Q. What experimental approaches are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions.

- Structural Analysis : Co-crystallize with target proteins for X-ray diffraction studies, similar to oxazoline-based ligands in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.